REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)O[C:2]2=[O:3].[CH3:13][N:14]([CH3:16])[NH2:15]>C(O)C>[CH3:13][N:14]([CH3:16])[NH:15][C:2](=[O:3])[C:1]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:6]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
|
2.56 mL
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Type
|
reactant
|
Smiles
|
CN(N)C
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The volatiles were removed in vacuo
|
Type
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CUSTOM
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Details
|
The residue was purified by silica gel flash chromatography
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Type
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CONCENTRATION
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Details
|
Concentration in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
CN(NC(C1=C(C=CC=C1)N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |